molecular formula C5H4Br2O2 B12583512 3-Bromo-4-(bromomethyl)-2(5H)-furanone CAS No. 199536-62-4

3-Bromo-4-(bromomethyl)-2(5H)-furanone

Cat. No.: B12583512
CAS No.: 199536-62-4
M. Wt: 255.89 g/mol
InChI Key: QDJFFEOYBDSZNL-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones It is characterized by the presence of two bromine atoms attached to the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(bromomethyl)-2(5H)-furanone typically involves the bromination of 4-methyl-2(5H)-furanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and advanced reaction techniques can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(bromomethyl)-2(5H)-furanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, leading to the formation of various derivatives.

    Reduction Reactions: Reduction of the compound can yield different reduced forms with altered chemical properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized furanones, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

3-Bromo-4-(bromomethyl)-2(5H)-furanone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzoic acid
  • 3-Bromo-4-hydroxybenzaldehyde
  • 3-Bromo-4-methoxyphenyl mesylate

Uniqueness

3-Bromo-4-(bromomethyl)-2(5H)-furanone is unique due to its specific bromination pattern and the presence of the furanone ring This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

199536-62-4

Molecular Formula

C5H4Br2O2

Molecular Weight

255.89 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-2H-furan-5-one

InChI

InChI=1S/C5H4Br2O2/c6-1-3-2-9-5(8)4(3)7/h1-2H2

InChI Key

QDJFFEOYBDSZNL-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)Br)CBr

Origin of Product

United States

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